Potassium trifluoro[(3-methylphenyl)methyl]boranuide
Overview
Description
Potassium trifluoro[(3-methylphenyl)methyl]boranuide is an organoboron compound that has gained attention due to its unique properties and applications in various fields of chemistry. This compound is characterized by the presence of a trifluoroborate group attached to a 3-methylphenylmethyl moiety, making it a valuable reagent in organic synthesis and cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(3-methylphenyl)methyl]boranuide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl bromide with potassium trifluoroborate in the presence of a palladium catalyst. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(3-methylphenyl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The reactions often require specific temperatures and inert atmospheres to proceed efficiently.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
In chemistry, potassium trifluoro[(3-methylphenyl)methyl]boranuide is widely used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, making it a crucial tool in organic synthesis.
Biology and Medicine
While specific biological and medicinal applications of this compound are less documented, its derivatives and related compounds are often explored for their potential in drug discovery and development. The ability to form complex molecules through cross-coupling reactions makes it valuable in synthesizing biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its stability and reactivity make it a versatile reagent for various industrial applications.
Mechanism of Action
The mechanism of action of potassium trifluoro[(3-methylphenyl)methyl]boranuide in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex undergoes oxidative addition, transmetallation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[(3-methylphenyl)methyl]boranuide is unique due to its specific trifluoroborate group attached to a 3-methylphenylmethyl moiety. This structure imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions compared to other similar compounds. Its ability to form stable complexes with palladium catalysts and undergo efficient transmetallation steps sets it apart from other organoboron reagents.
Properties
IUPAC Name |
potassium;trifluoro-[(3-methylphenyl)methyl]boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-7-3-2-4-8(5-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPCJQWTNMEYPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC(=C1)C)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707202-97-8 | |
Record name | potassium trifluoro[(3-methylphenyl)methyl]boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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